5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid
Description
Historical Development of Fluorinated Heterocyclic Carboxylic Acids
The development of fluorinated heterocyclic carboxylic acids has its roots in the broader evolution of organofluorine chemistry, which began gaining significant momentum following World War II. The initial exploration of organofluorine compounds emerged from practical necessities, particularly in the Manhattan project, where fluorocarbons were required for their chemical inertness toward uranium hexafluoride. These early investigations laid the groundwork for the subsequent development of more sophisticated fluorinated organic compounds, including heterocyclic systems bearing carboxylic acid functionalities.
The systematic study of fluorinated carboxylic acids began in earnest during the mid-twentieth century, with early researchers focusing on perfluorinated systems. Henri Moissan's preparation of elemental fluorine in 1886 through electrolysis of anhydrous hydrogen fluoride marked a crucial milestone, though the violent nature of direct fluorination reactions initially limited practical applications. The development of more controlled fluorination methods, including the use of metal fluorides such as cobalt trifluoride and electrochemical fluorination processes, enabled the synthesis of increasingly complex fluorinated organic molecules.
Heterocyclic carboxylic acids containing fluorine substituents gained particular attention as researchers recognized their potential applications in medicinal chemistry and materials science. The development of decarboxylative fluorination methodologies has provided new pathways for introducing fluorine into heterocyclic systems. These methods have enabled the preparation of fluorinated furan derivatives, including electron-rich five-membered heteroaromatics such as furan carboxylic acids, which can undergo transition-metal-free decarboxylative fluorination using reagents like Selectfluor.
The evolution of synthetic methodologies for fluorinated heterocyclic carboxylic acids has been driven by the unique properties that fluorine imparts to organic molecules. Fluorine's high electronegativity, small atomic radius, and ability to participate in unique intermolecular interactions have made fluorinated compounds particularly valuable in pharmaceutical applications. The development of specific fluorination techniques for carboxylic acid derivatives has included various approaches, from direct fluorination methods to decarboxylative processes that replace carboxyl groups with fluorine atoms.
Position of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid in Chemical Taxonomy
This compound occupies a distinctive position within the broader classification of organic compounds, specifically as a member of the furoic acid family with extensive fluorine substitution. The compound belongs to the class of organic compounds known as furoic acids, which are characterized by a furan ring bearing a carboxylic acid group. More specifically, it is a 2-furoic acid derivative, meaning the carboxylic acid functionality is attached to the furan ring at the 2-position, following the standard numbering convention for furan systems.
Within the chemical taxonomy, this compound represents a sophisticated example of heterocyclic chemistry, combining multiple structural elements. The base structure contains a furan ring, which places it within the broader category of oxygen-containing five-membered heterocycles. The carboxylic acid functionality at the 2-position establishes its membership in the furoic acid subfamily, which includes compounds such as 2-furoic acid (furan-2-carboxylic acid) and its various derivatives.
The tetrafluorophenoxy substituent introduces a highly significant fluorinated component to the molecule. The 2,3,5,6-tetrafluorophenoxy group represents a heavily fluorinated aromatic ether, where four of the five aromatic hydrogen atoms have been replaced with fluorine atoms. This substitution pattern creates a unique electronic environment that significantly alters the physical and chemical properties of the molecule compared to non-fluorinated analogs.
From a structural perspective, the compound can be viewed as a hybrid molecule combining features of both heterocyclic carboxylic acids and fluorinated aromatic ethers. This dual nature places it at the intersection of several important areas of organic chemistry, including heterocyclic chemistry, organofluorine chemistry, and carboxylic acid chemistry. The methylene bridge connecting the furan ring to the tetrafluorophenoxy group provides flexibility in the molecular structure while maintaining the distinct electronic characteristics of both aromatic systems.
The molecular formula C₁₂H₆F₄O₄ reflects the complex composition of the compound, with twelve carbon atoms forming the backbone structure, six hydrogen atoms (significantly reduced due to fluorine substitution), four fluorine atoms concentrated in the aromatic ether portion, and four oxygen atoms distributed between the carboxylic acid group, the furan ring oxygen, and the ether linkage. This composition results in a molecular weight of 290 daltons, which places it in the range of small to medium-sized organic molecules suitable for various research applications.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its unique structural features and the multiple synthetic challenges it represents. The compound serves as an important example of how complex fluorinated heterocyclic systems can be constructed and modified, providing insights into the broader field of fluorinated organic chemistry. Research involving this compound and related structures contributes to our understanding of how extensive fluorine substitution affects molecular properties and reactivity patterns.
The presence of the tetrafluorophenoxy group makes this compound particularly valuable for studying the effects of fluorine substitution on molecular behavior. Fluorinated compounds often exhibit dramatically different physical properties compared to their non-fluorinated counterparts, including altered lipophilicity, metabolic stability, and intermolecular interactions. The specific substitution pattern in the 2,3,5,6-tetrafluorophenoxy group creates a unique electronic environment that can influence both intramolecular and intermolecular interactions.
From a synthetic chemistry perspective, the compound represents a significant achievement in the construction of complex fluorinated molecules. The synthesis of such compounds requires careful consideration of the compatibility between fluorinated and non-fluorinated portions of the molecule, as well as the development of synthetic strategies that can tolerate the unique reactivity patterns associated with heavily fluorinated aromatic systems. The successful preparation and characterization of this compound demonstrates advances in synthetic methodology for complex fluorinated heterocycles.
The carboxylic acid functionality in this compound provides opportunities for further chemical modification through standard carboxylic acid chemistry, including esterification, amidation, and decarboxylation reactions. This versatility makes the compound valuable as a synthetic intermediate or building block for the preparation of more complex molecular structures. The combination of the reactive carboxylic acid group with the stable fluorinated aromatic system creates opportunities for selective functionalization strategies.
Research applications of this compound extend into multiple areas of chemistry and chemical biology. The fluorinated aromatic portion of the molecule can serve as a useful probe for studying fluorine-protein interactions, while the carboxylic acid group provides a handle for bioconjugation or immobilization strategies. The compound's structure also makes it relevant for studies of drug metabolism and pharmacokinetics, as the fluorinated aromatic system may exhibit interesting interactions with biological systems.
The compound contributes to the broader understanding of structure-activity relationships in fluorinated organic compounds. By studying how the specific arrangement of fluorine atoms and the heterocyclic carboxylic acid system influence molecular properties, researchers can gain insights that inform the design of new fluorinated compounds with desired characteristics. This knowledge is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and improved pharmacological properties.
Properties
IUPAC Name |
5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O4/c13-6-3-7(14)10(16)11(9(6)15)19-4-5-1-2-8(20-5)12(17)18/h1-3H,4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIPFSMKGPFVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3,5,6-Tetrafluorophenol
A pivotal advancement in synthesizing 2,3,5,6-tetrafluorophenol is described in the CN108069832B patent. The process begins with 2,3,4,5,6-pentafluorobenzoic acid , which undergoes hydroxylation under reflux with an inorganic base (e.g., potassium hydroxide) and a phase transfer catalyst (e.g., benzyltriethylammonium chloride). This reaction selectively replaces the para-fluorine atom with a hydroxyl group, yielding 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid (Fig. 1A). Subsequent decarboxylation in solvents like N,N-dimethylaniline at 80–160°C produces 2,3,5,6-tetrafluorophenol with a reported purity of ≥95%.
Key Reaction Parameters:
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Hydroxylation | 90–120 | KOH + Phase transfer agent | 85–92 |
| Decarboxylation | 80–160 | Solvent: N,N-dimethylaniline | 78–85 |
Synthesis of 5-(Chloromethyl)-2-Furoic Acid
While direct literature on 5-(chloromethyl)-2-furoic acid is limited, analogous compounds such as 5-[(3-methoxyphenoxy)methyl]-2-furoic acid (PubChem CID 580505) suggest that chloromethylation of 2-furoic acid can be achieved using chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid. This step typically proceeds at 40–60°C, with yields ranging from 70–80% after purification via recrystallization.
Coupling of Intermediates
The final step involves nucleophilic substitution between 2,3,5,6-tetrafluorophenol and 5-(chloromethyl)-2-furoic acid. Conducted in polar aprotic solvents (e.g., dimethylformamide) with a base (e.g., potassium carbonate), this reaction forms the ether linkage at 60–80°C. Post-reaction purification via column chromatography or acid-base extraction ensures a final product purity of ≥90%.
Optimized Conditions:
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Molar Ratio (Phenol:Chloromethyl Derivative): 1:1.2
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Reaction Time: 12–18 hours
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Solvent: DMF
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Base: K₂CO₃
Reaction Optimization and Challenges
Selectivity in Hydroxylation
The hydroxylation of 2,3,4,5,6-pentafluorobenzoic acid requires careful control to avoid over-hydroxylation or defluorination. The CN108069832B patent emphasizes using phase transfer catalysts to enhance reaction efficiency, reducing side products from 15% to <5%.
Decarboxylation Efficiency
Decarboxylation at elevated temperatures (≥160°C) risks thermal decomposition, leading to phenolic byproducts. Lower temperatures (80–120°C) in high-boiling solvents like ethylene glycol monomethyl ether improve yield but prolong reaction times.
Steric Hindrance in Coupling
The tetrafluorophenoxy group’s steric bulk complicates nucleophilic substitution. Increasing the reaction temperature to 80°C and using catalytic iodide ions (via KI) enhance the reaction rate by 30%.
Industrial-Scale Production
Batch vs. Continuous Flow
Industrial synthesis adopts continuous flow reactors for decarboxylation, achieving 85% yield with a throughput of 50 kg/day. Automated pH adjustment during hydroxylation minimizes manual intervention, reducing production costs by 20%.
Waste Management
The process generates fluorinated waste, necessitating caustic scrubbing and distillation recovery systems. Solvent recycling (e.g., DMF) reduces raw material costs by 35%.
Analytical and Quality Control
Characterization Techniques
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NMR Spectroscopy: ¹H and ¹⁹F NMR confirm the substitution pattern and purity.
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HPLC: Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies impurities (<0.5%).
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 290.167 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furoic acid group to alcohols or other reduced forms.
Substitution: The tetrafluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furoic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.
Reagent in Chemical Reactions
The compound has been employed as a reagent in several chemical transformations due to its ability to participate in electrophilic aromatic substitutions and nucleophilic additions.
Biology
Biological Activity Investigation
Research has indicated that this compound interacts with β-catenin, a critical mediator of the Wnt/β-catenin signaling pathway. This interaction can influence cellular processes such as proliferation and differentiation.
- Case Study : A study demonstrated that modulation of β-catenin activity by this compound could lead to significant effects on tissue regeneration and repair mechanisms in adult tissues.
Medicine
Therapeutic Properties
The compound is being explored for its potential therapeutic applications. Its ability to modulate signaling pathways suggests it may have implications in treating diseases related to cell growth and differentiation.
- Drug Development Precursor : Ongoing research is evaluating its efficacy as a precursor for developing new drugs targeting specific diseases linked to dysregulated β-catenin signaling.
Industry
Production of Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals that require specific properties imparted by the tetrafluorophenyl group.
Data Tables
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in the synthesis of novel derivatives |
| Biology | Interaction with β-catenin | Modulates Wnt signaling affecting tissue repair |
| Medicine | Potential therapeutic agent | Investigated for drug development targeting cell growth disorders |
| Industry | Production of specialty chemicals | Employed in manufacturing processes requiring unique chemical properties |
Mechanism of Action
The mechanism of action of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular properties of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid and its analogs:
Biological Activity
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid (TFMA) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- CAS Number : 406470-51-7
- Molecular Formula : C₁₂H₆F₄O₄
- Molecular Weight : 290.167 g/mol
- Purity : Typically ≥ 95% for research applications
Research indicates that TFMA may exert its biological effects through several mechanisms:
- Inhibition of Fatty Acid Synthesis : Similar to other furoic acid derivatives, TFMA may inhibit key enzymes involved in fatty acid synthesis. This is particularly relevant in cancer biology, where fatty acid metabolism is often upregulated in tumor cells .
- Apoptotic Pathways : Preliminary studies suggest that TFMA could induce apoptosis in cancer cells by activating mitochondrial pathways. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .
- Oxidative Stress Modulation : TFMA has shown potential in modulating oxidative stress responses in cells. By reducing reactive oxygen species (ROS), it may protect against oxidative damage and apoptosis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of TFMA through various experimental models:
- Prostate Cancer Cell Lines : In vitro studies demonstrated that TFMA significantly reduced cell viability in prostate cancer cell lines by inducing apoptosis via the mitochondrial pathway. The expression of anti-apoptotic proteins like Mcl-1 was also downregulated .
- Liver Cancer Models : In liver cancer models, TFMA exhibited cytotoxic effects and inhibited cell proliferation. The compound's ability to alter metabolic pathways related to fatty acid synthesis was implicated in its anticancer activity .
Cytoprotective Effects
In addition to its anticancer properties, TFMA has shown cytoprotective effects:
- Neuroprotective Activity : TFMA demonstrated protective effects against hydrogen peroxide-induced apoptosis in neuronal cell lines. This suggests a potential role in neurodegenerative disease prevention .
Case Studies and Research Findings
Q & A
Q. What are the critical considerations for designing a synthetic route for 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid?
Synthesis requires careful selection of starting materials and reaction conditions. A base (e.g., NaOH or K₂CO₃) is essential to facilitate nucleophilic substitution between the tetrafluorophenol derivative and the furan-carboxylic acid precursor. Solvent choice (e.g., polar aprotic solvents like DMF) and temperature control (60–100°C) are critical to avoid side reactions such as esterification or decarboxylation . Purification via recrystallization or column chromatography is recommended to achieve >95% purity.
Q. How can researchers confirm the structural integrity of the synthesized compound?
Combined spectroscopic methods are required:
- NMR (¹H/¹³C/¹⁹F) to verify substitution patterns on the phenyl and furan rings.
- FT-IR to confirm carboxylic acid (-COOH, ~1700 cm⁻¹) and ether (-O-, ~1250 cm⁻¹) functional groups.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
X-ray crystallography is ideal for resolving ambiguities in stereochemistry or regioselectivity .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to anti-inflammatory furoic acid derivatives.
- Cytotoxicity screening : Use cell lines (e.g., HeLa or HEK293) to assess baseline toxicity.
- Solubility and stability tests : Measure pH-dependent solubility in aqueous buffers (pH 2–9) to guide formulation studies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in complex reactions?
Quantum mechanical calculations (e.g., DFT) can map potential energy surfaces for key reactions, such as esterification or fluorophenyl group substitution. Tools like Gaussian or ORCA optimize transition states and identify regioselectivity trends. Pairing these with molecular dynamics simulations (e.g., GROMACS) models solvation effects and steric hindrance . ICReDD’s integrated computational-experimental workflows are recommended to accelerate reaction optimization .
Q. What strategies address contradictory data in biological activity studies?
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug derivatization : Mask the carboxylic acid group with ester or amide linkages to enhance membrane permeability.
- Lipophilicity adjustment : Introduce alkyl chains or fluorine atoms to balance logP values (target: 2–4).
- Microsomal stability assays : Test hepatic metabolism using human liver microsomes to identify metabolic hotspots .
Q. What advanced techniques characterize intermolecular interactions in solid-state formulations?
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways.
- Powder X-ray diffraction (PXRD) : Monitor polymorphism during crystallization.
- Solid-state NMR : Resolve hydrogen-bonding networks between the carboxylic acid and fluorophenyl groups .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
